molecular formula C23H19N3O2 B5956122 N-(2-hydroxy-2-phenylethyl)-2-(3-pyridyl)-4-quinolinecarboxamide

N-(2-hydroxy-2-phenylethyl)-2-(3-pyridyl)-4-quinolinecarboxamide

Cat. No.: B5956122
M. Wt: 369.4 g/mol
InChI Key: MQOOCOHIAGPPIX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-2-(3-pyridyl)-4-quinolinecarboxamide is a complex organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including a hydroxyl group, a phenylethyl group, a pyridyl group, and a carboxamide group, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-2-(3-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyridyl group through a nucleophilic substitution reaction. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, and the hydroxyl group can be added through a hydroxylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-2-(3-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenylethyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-2-(3-pyridyl)-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-2-(3-pyridyl)-4-quinolinecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, thereby modulating their activity. The pathways involved can vary, but they often include inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-phenylethyl)-2-(3-pyridyl)-4-quinolinecarboxamide analogs: Compounds with slight modifications to the functional groups.

    Quinoline derivatives: Compounds with different substituents on the quinoline core.

    Pyridyl-containing compounds: Molecules with a pyridyl group attached to various core structures.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-22(16-7-2-1-3-8-16)15-25-23(28)19-13-21(17-9-6-12-24-14-17)26-20-11-5-4-10-18(19)20/h1-14,22,27H,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOOCOHIAGPPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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